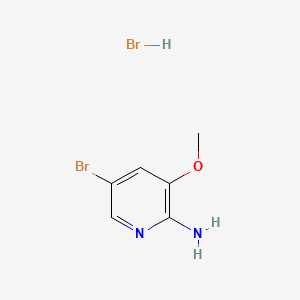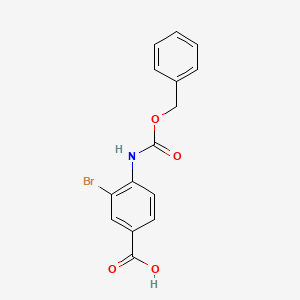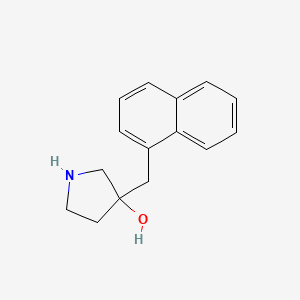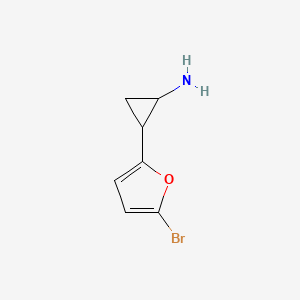
2-(5-Bromofuran-2-yl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C7H8BrNO It features a cyclopropane ring attached to an amine group and a brominated furan ring
Preparation Methods
The synthesis of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine typically involves the following steps:
Bromination of Furan: The furan ring is brominated using bromine or a brominating agent to yield 5-bromofuran.
Cyclopropanation: The brominated furan is then subjected to cyclopropanation reactions, often using diazo compounds or other cyclopropanating agents.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
2-(5-Bromofuran-2-yl)cyclopropan-1-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the bromine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-Bromofuran-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific biological pathways or receptors.
Industry: In industrial settings, it may be used in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The brominated furan ring and cyclopropane moiety can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Bromofuran-2-yl)cyclopropan-1-amine include:
2-(5-Bromofuran-2-yl)butylamine: This compound has a butyl chain instead of a cyclopropane ring, which may affect its reactivity and biological activity.
2-(5-Bromofuran-2-yl)ethylamine: The ethyl chain provides different steric and electronic properties compared to the cyclopropane ring.
2-(5-Bromofuran-2-yl)methylamine: The methyl group offers a simpler structure, potentially leading to different chemical and biological behaviors.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct steric and electronic characteristics, influencing its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNO/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2 |
InChI Key |
GNHMFOXDCNCVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-amino-1-methyl-1H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B13566465.png)
![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-3-yl]methyl}carbamate](/img/structure/B13566471.png)

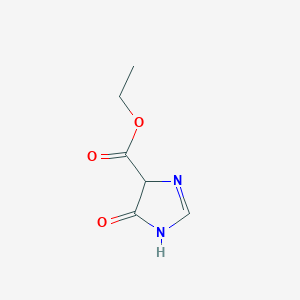
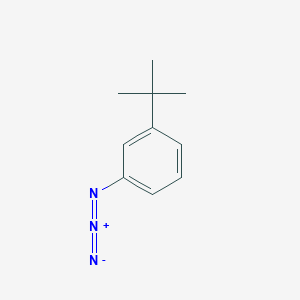
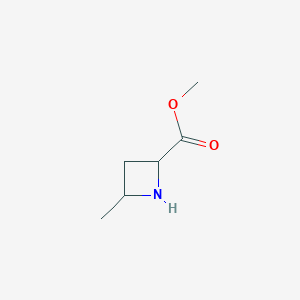


![5-Fluoro-2-methylbenzo[b]thiophene](/img/structure/B13566514.png)
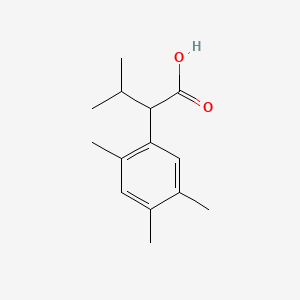
![rac-methyl2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]acetate](/img/structure/B13566528.png)
